Boc-cystamine hcl

Descripción

Contextualization within Amine and Disulfide Chemistry

Boc-cystamine hydrochloride's utility is rooted in the distinct properties of its two primary functional groups: the amines and the disulfide linkage. The molecule is a derivative of cystamine (B1669676), a symmetrical disulfide, but features a crucial modification: one of its two amino groups is protected by a tert-butoxycarbonyl (Boc) group. chemimpex.comiris-biotech.de This differential protection is a cornerstone of modern synthetic chemistry, as it allows for the selective reaction of the free primary amine while the other remains inert. The Boc group is stable under many reaction conditions but can be readily removed with acid, such as trifluoroacetic acid, enabling subsequent chemical transformations at the newly exposed amine. mdpi.comacs.org

The disulfide bond (-S-S-) is the other key feature, endowing molecules incorporating this moiety with redox sensitivity. chemimpex.com Disulfide bonds are relatively stable in oxidative environments, such as extracellular fluids, but are susceptible to cleavage under the reducing conditions found inside cells, which have high concentrations of thiols like glutathione (B108866). mdpi.com This characteristic is extensively exploited in the design of stimuli-responsive systems. The combination of a selectively addressable amine and a cleavable disulfide bond within a single, stable molecule places Boc-cystamine hydrochloride at the intersection of amine and disulfide chemistry, providing a powerful tool for sophisticated molecular design.

Role as a Versatile Chemical Synthon and Precursor

In organic synthesis, a synthon is a conceptual unit within a molecule that facilitates the formation of a specific chemical bond. Boc-cystamine hydrochloride functions as a versatile chemical synthon for introducing a primary amine and a disulfide linkage in a protected, controlled manner. chemimpex.comchemrxiv.org It serves as a foundational building block for constructing more elaborate molecules. As a precursor, it is an intermediate compound in synthetic pathways leading to a wide range of target structures. chemimpex.compnas.org

The dual functionality of Boc-cystamine hydrochloride allows it to be used in various synthetic strategies. The free amine can be acylated or alkylated to attach the synthon to a molecule of interest, such as a polymer backbone or a peptide. mdpi.comacs.org For example, it can be reacted with activated carboxylic acids to form amide bonds. mdpi.com Following such a conjugation, the Boc protecting group can be removed to reveal a new primary amine, which can then be used for further functionalization, creating complex, multi-component structures. This step-wise approach is fundamental in the synthesis of linkers for bioconjugation and advanced materials. bapeks.comiris-biotech.de

Overview of Key Research Domains

The unique chemical characteristics of Boc-cystamine hydrochloride have made it a valuable reagent in several key areas of scientific investigation.

Drug Delivery: The compound is extensively used to create bioreducible drug delivery systems. chemimpex.com By incorporating Boc-cystamine hydrochloride into polymer-drug conjugates or self-assembling nanostructures like micelles, researchers can design "smart" carriers that are stable in circulation but release their therapeutic payload upon entering the reducing environment of a target cell. chemimpex.commdpi.com This targeted release mechanism is a significant goal in cancer therapy to enhance efficacy and reduce systemic toxicity. It has also been involved in studies developing new dendritic bolaamphiphile vectors for efficient siRNA transfection. chemicalbook.com

Bioconjugation: Boc-cystamine hydrochloride is a key component in the field of bioconjugation, where different molecular entities are linked to create novel functional constructs. chemimpex.com It is frequently used as a cleavable linker to synthesize antibody-drug conjugates (ADCs). broadpharm.commedchemexpress.com In this application, the linker connects a potent cytotoxic drug to a monoclonal antibody that targets a specific antigen on cancer cells. broadpharm.com The disulfide bond within the linker ensures that the drug remains attached to the antibody until it is internalized by the target cell, where the bond is cleaved to release the active drug. broadpharm.commedchemexpress.com

Protein Engineering and Materials Science: In protein engineering, Boc-cystamine hydrochloride can be used to modify proteins, helping to design novel biomaterials with improved stability or new functionalities. chemimpex.com Its ability to form disulfide bonds is harnessed to create stimuli-responsive biomaterials, such as hydrogels that can degrade and release encapsulated cells or drugs in response to a reductive trigger. chemimpex.comrsc.org This has applications in tissue engineering and regenerative medicine.

Research Applications of Boc-Cystamine Hydrochloride

| Research Domain | Specific Application | Key Feature Utilized | Source(s) |

| Drug Delivery | Bioreducible micelles for targeted drug release | Cleavable disulfide bond | chemimpex.commdpi.com |

| Drug Delivery | Development of vectors for siRNA transfection | Amine and disulfide functionalities | chemicalbook.com |

| Bioconjugation | Cleavable linkers for Antibody-Drug Conjugates (ADCs) | Cleavable disulfide bond | broadpharm.commedchemexpress.com |

| Bioconjugation | Synthesis of peptide-based therapeutics | Boc-protected amine for selective synthesis | chemimpex.com |

| Materials Science | Synthesis of stimuli-responsive hydrogels | Redox-sensitive disulfide linkage | rsc.org |

| Protein Engineering | Modification of proteins to enhance functionality | Reactive amine for conjugation | chemimpex.com |

Structure

2D Structure

3D Structure of Parent

Propiedades

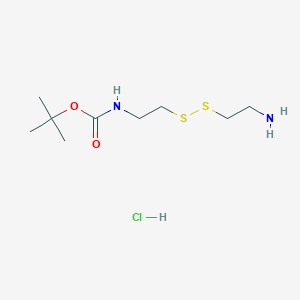

IUPAC Name |

tert-butyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2S2.ClH/c1-9(2,3)13-8(12)11-5-7-15-14-6-4-10;/h4-7,10H2,1-3H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKORFWDTJJFVNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCSSCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Strategies for Boc Cystamine Hydrochloride

Methodologies for N-tert-Butoxycarbonyl Protection of Cystamine (B1669676) Derivatives

The selective introduction of a single Boc protecting group onto the symmetrical diamine, cystamine, is a critical step in the synthesis of Boc-cystamine. This process allows for the differential functionalization of the two amino groups.

Specific Protocols for Mono-Boc-Cystamine Synthesis

The synthesis of mono-Boc-cystamine typically starts from cystamine dihydrochloride (B599025). mdpi.comrsc.org A common protocol involves dissolving cystamine dihydrochloride in methanol (B129727), followed by the addition of a base, such as triethylamine (B128534) (TEA), to neutralize the hydrochloride and free the amine groups. mdpi.comrsc.org The reaction is often cooled to 0 °C before the slow, dropwise addition of di-tert-butyl dicarbonate (B1257347) (Boc₂O), also dissolved in methanol. rsc.org The mixture is then stirred for several hours at room temperature under an inert atmosphere like nitrogen. rsc.org

Following the reaction, the solvent is removed under vacuum. The workup procedure is crucial for separating the desired mono-Boc-cystamine from the starting material and the di-Boc-cystamine byproduct. This often involves an extraction process where the residue is dissolved in a solution of monosodium phosphate (B84403) to remove the di-Boc-cystamine with an organic solvent like diethyl ether. mdpi.com Subsequently, the aqueous layer is basified, and the mono-Boc-cystamine is extracted with a different organic solvent, such as ethyl acetate (B1210297). mdpi.com

Table 1: Reaction Parameters for Mono-Boc-Cystamine Synthesis

| Parameter | Value | Reference |

| Starting Material | Cystamine dihydrochloride | mdpi.comrsc.org |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | mdpi.comrsc.org |

| Base | Triethylamine (TEA) | mdpi.comrsc.org |

| Solvent | Methanol | mdpi.comrsc.org |

| Reaction Temperature | 0 °C to Room Temperature | rsc.org |

| Yield | 37.3% | mdpi.com |

Utilization of Di-tert-butyldicarbonate in Selective Functionalization

Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice for the N-tert-butoxycarbonylation of amines due to its high reactivity and the ease of removal of its byproducts. rsc.orgwikipedia.org In the synthesis of mono-Boc-cystamine, the stoichiometry of Boc₂O is carefully controlled to favor the formation of the mono-protected product over the di-protected one. rsc.org The use of a base like triethylamine is essential to deprotonate the amine, making it nucleophilic enough to attack the carbonyl carbon of the Boc anhydride. chemicalforums.com The reaction proceeds through a nucleophilic acyl substitution mechanism. chemicalforums.com

The selectivity for mono-protection in diamines can be enhanced by methods that differentiate the reactivity of the two amino groups. One such strategy involves the mono-protonation of the diamine with one equivalent of acid, effectively protecting one amine group as an ammonium (B1175870) salt while the other remains free to react with Boc₂O. redalyc.org This "one-pot" reaction simplifies the process and can lead to high yields of the mono-Boc protected product. redalyc.org

Chemical Transformations Involving the Disulfide Moiety

The disulfide bond in Boc-cystamine is a key functional group that can be formed from thiol precursors or undergo exchange reactions, providing pathways to various derivatives.

Oxidative Formation of Disulfide Bonds from Thiol Precursors

The disulfide bond of Boc-cystamine and its derivatives can be formed through the oxidation of the corresponding thiol precursors, such as N-Boc-cysteamine. acs.org This oxidative process involves the removal of two electrons from two thiol groups to form a covalent disulfide linkage. nih.gov In a laboratory setting, this can be achieved using various oxidizing agents. For instance, an iodine-mediated oxidation is a common method. acs.org This involves a one-pot hydrolysis of a thioester-protected cysteamine (B1669678) derivative followed by the addition of iodine to facilitate the formation of the disulfide bond. acs.org This strategy is particularly useful in the synthesis of complex molecules where the disulfide bond is introduced at a later stage. acs.org The ease of oxidation generally follows the order of aromatic thiols > primary thiols > secondary thiols > tertiary thiols. thieme-connect.de

Thiol-Disulfide Exchange Reactions in Precursor Synthesis

Thiol-disulfide exchange is a fundamental reaction in the chemistry of sulfur-containing compounds. mdpi.comacs.org This reaction involves the attack of a thiolate anion on a disulfide bond, resulting in the formation of a new disulfide and a new thiolate. This dynamic covalent chemistry is crucial for the synthesis of unsymmetrical disulfides and for the modification of disulfide-containing molecules. In the context of Boc-cystamine precursor synthesis, this reaction can be utilized to introduce the cystamine moiety onto a larger molecule. For example, a peptide or polymer with a free thiol group can react with a symmetrical disulfide to form a mixed disulfide, thereby incorporating the cystamine unit. rsc.org This approach is widely used in the creation of bioconjugates and drug delivery systems where the cleavable disulfide linker is a desired feature. mdpi.com

Preparation of Chemically Modified Boc-Cystamine Derivatives (e.g., Deuterated Analogs)

The core structure of Boc-cystamine can be chemically modified to create derivatives with altered properties. A notable example is the synthesis of deuterated analogs.

The synthesis of deuterated cystamine derivatives often begins with deuterated starting materials. acs.org For instance, the reduction of an aldehyde or an ester with a deuterium (B1214612) source like sodium borodeuteride or lithium aluminum deuteride (B1239839) can introduce deuterium atoms at specific positions. acs.org Following the introduction of deuterium, a series of reactions, including tosylation and substitution with a thioacetate, can be performed to build the cysteamine backbone. acs.org The N-Boc protecting group is typically introduced using di-tert-butyl dicarbonate. acs.orgresearchgate.net The final step involves the oxidative formation of the disulfide bond, as described previously, to yield the deuterated N-Boc-protected cystamine derivative. acs.org The Boc group can then be removed under acidic conditions to provide the final deuterated cystamine hydrochloride salt. acs.org Such site-selective deuteration can be used to study reaction mechanisms or to alter the metabolic stability of a drug molecule. researchgate.net

Advanced Protection and Deprotection Chemistry in Synthetic Applications

Strategies for Boc Group Installation on Amine Functionalities

The introduction of the Boc group onto an amine functionality, a process known as N-tert-butyloxycarbonylation, is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). numberanalytics.combzchemicals.com This reaction is generally performed in the presence of a base. numberanalytics.com The choice of base and solvent can be tailored to the substrate's properties and the desired selectivity. numberanalytics.com

For the synthesis of mono-Boc-cystamine, a selective, single protection of one of the two amino groups of cystamine (B1669676) is required. This can be accomplished by carefully controlling the stoichiometry of the reagents. A typical procedure involves dissolving cystamine dihydrochloride (B599025) in a solvent like methanol (B129727) and adding a base, such as triethylamine (B128534), to liberate the free amine. rsc.org Subsequently, a stoichiometric equivalent of di-tert-butyl dicarbonate (Boc₂O), also dissolved in methanol, is added slowly to the reaction mixture, often at a reduced temperature (e.g., 0 °C) to control the reaction rate and selectivity. rsc.org The reaction proceeds via nucleophilic attack of one of the amine's nitrogen atoms on a carbonyl carbon of the Boc anhydride. bzchemicals.com The resulting intermediate then collapses, leading to the formation of the N-Boc protected amine (a carbamate), along with t-butoxide and carbon dioxide as byproducts. bzchemicals.com

Common conditions for the installation of a Boc group are summarized in the table below.

| Reagent | Base | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Methanol (MeOH) | 0 °C to room temperature | rsc.org |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium hydroxide (B78521) (NaOH) | Water/THF | 0 °C to room temperature | fishersci.co.ukwikipedia.org |

| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile (ACN) or Dichloromethane (B109758) (DCM) | Room temperature | numberanalytics.comwikipedia.org |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium bicarbonate (NaHCO₃) | Chloroform/Water (biphasic) | Reflux | fishersci.co.ukwikipedia.org |

Acid-Labile Deprotection of the Boc Group

A key advantage of the Boc group is its lability under acidic conditions, which allows for its selective removal while other protecting groups may remain intact. total-synthesis.comwikipedia.org This deprotection is a critical step in multi-step syntheses, regenerating the free amine for subsequent reactions.

Hydrochloric acid (HCl) is a commonly used reagent for the cleavage of the Boc group. fishersci.co.ukwikipedia.org The deprotection can be carried out using HCl solutions in various organic solvents, such as dioxane, methanol, or ethyl acetate (B1210297). wikipedia.orgnih.govreddit.com The mechanism for the acid-catalyzed removal of the Boc group proceeds through several key steps: commonorganicchemistry.com

Protonation: The carbonyl oxygen of the tert-butyl carbamate (B1207046) is protonated by the acid (HCl).

Fragmentation: The protonated intermediate is unstable and fragments, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid.

Decarboxylation: The resulting carbamic acid is also unstable and readily undergoes decarboxylation, releasing carbon dioxide gas.

Amine Salt Formation: The liberated free amine is then protonated by the excess acid in the reaction medium to form the corresponding ammonium (B1175870) salt, in this case, the hydrochloride salt. commonorganicchemistry.com

This process effectively unmasks the amine, which is isolated as its stable HCl salt. commonorganicchemistry.com

The efficiency of Boc deprotection is highly dependent on the reaction conditions, including the choice of acid, its concentration, the solvent system, temperature, and reaction time. numberanalytics.comacs.org While strong acids like trifluoroacetic acid (TFA) are frequently used, often diluted in dichloromethane (DCM), HCl in solvents like dioxane or ethyl acetate provides an effective alternative. fishersci.co.ukwikipedia.orgchempep.com

Optimization is crucial to ensure complete removal of the Boc group without causing unwanted side reactions or cleavage of other acid-sensitive groups that may be present in the molecule. acsgcipr.org For instance, prolonged reaction times or excessively harsh acidic conditions can lead to the hydrolysis of other functional groups, such as amides. reddit.com The reaction is typically fast, often completing within a few hours at room temperature. fishersci.co.uk In some cases, adjusting the temperature and residence time, particularly in continuous flow systems, can be used to fine-tune the deprotection process for optimal yield and purity. acs.org

The table below outlines various solvent systems and conditions reported for Boc deprotection.

| Acidic Reagent | Solvent | Typical Conditions | Reference |

|---|---|---|---|

| 4M HCl | 1,4-Dioxane | Room temperature, ~2 hours | fishersci.co.ukreddit.com |

| 3M HCl | Ethyl Acetate | Room temperature, 30 minutes | wikipedia.org |

| HCl (gas) or concentrated aq. HCl | Methanol | Room temperature | wikipedia.org |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room temperature, 1-2 hours | fishersci.co.ukchempep.com |

| Oxalyl chloride (3 equiv.) | Methanol (MeOH) | Room temperature, 1-4 hours | nih.gov |

A potential complication during the acidic deprotection of the Boc group is the generation of the highly reactive tert-butyl cation. commonorganicchemistry.comacsgcipr.org This carbocation can act as an alkylating agent, reacting with nucleophilic sites within the substrate or product molecule. wikipedia.orgorganic-chemistry.org Electron-rich aromatic rings (like in tryptophan), thiols (cysteine), and thioethers (methionine) are particularly susceptible to this unwanted side reaction. acsgcipr.org

To prevent this alkylation, "scavengers" are often added to the reaction mixture. organic-chemistry.orgsigmaaldrich.com These are nucleophilic species that are designed to trap or "scavenge" the tert-butyl cation before it can react with the desired product. wikipedia.orgcommonorganicchemistry.com The choice of scavenger depends on the specific nucleophilic residues present in the molecule that require protection.

Commonly used scavengers and their applications are listed below.

| Scavenger | Purpose/Target Residue Protected | Reference |

|---|---|---|

| Anisole | Prevents alkylation of tryptophan (Trp) and other electron-rich aromatics. | wikipedia.org |

| Thioanisole | Protects against alkylation of various nucleophiles. | wikipedia.orgsigmaaldrich.com |

| Triisopropylsilane (TIS) | A general and effective cation scavenger. | sigmaaldrich.com |

| Ethanedithiol (EDT) | Protects cysteine (Cys) residues and prevents acid-catalyzed oxidation of tryptophan. | sigmaaldrich.com |

| Dimethyl sulfide (B99878) (DMS) | Used in combination with other scavengers to prevent alkylation of Met and Cys. |

Solvent Systems and Reaction Condition Optimization for Efficient Boc Removal

Orthogonal Protection Strategies for Multi-functionalized Systems (e.g., in Cysteine Chemistry)

In the synthesis of complex molecules like peptides, which contain multiple reactive functional groups, a single protecting group is often insufficient. iris-biotech.de This necessitates the use of an "orthogonal" protection strategy, which involves employing multiple classes of protecting groups within the same molecule. numberanalytics.com The defining feature of an orthogonal system is that each class of protecting group can be removed under a specific set of reaction conditions without affecting the others. total-synthesis.comiris-biotech.de

This strategy is particularly critical in cysteine chemistry, where the free thiol (sulfhydryl) group of the cysteine side chain must be protected to prevent undesired oxidation to a disulfide. bzchemicals.combachem.com The Boc group plays a key role in these schemes, typically as a temporary protector for the N-terminal α-amino group in Boc-based Solid-Phase Peptide Synthesis (SPPS). bachem.com

The acid-lability of the Boc group makes it orthogonal to several other important classes of protecting groups: total-synthesis.com

Base-labile groups: The most common example is the Fluorenylmethyloxycarbonyl (Fmoc) group, which is removed by treatment with a base like piperidine. total-synthesis.comorganic-chemistry.org

Groups removed by hydrogenolysis: The Benzyloxycarbonyl (Cbz or Z) group is stable to both acid and base but is cleaved by catalytic hydrogenation. total-synthesis.com

Thiol-specific protecting groups: A variety of groups have been developed specifically for the cysteine side chain that are removed under unique conditions. Examples include Acetamidomethyl (Acm), which is removed by iodine or mercury(II) salts, and Trityl (Trt), which is also acid-labile but can be selectively cleaved under milder acidic conditions than the Boc group. bachem.commdpi.com

By combining an N-terminal Boc group with an orthogonal side-chain protecting group for cysteine (e.g., Acm or Phacm), chemists can selectively deprotect either the N-terminus for chain elongation or the thiol group for disulfide bond formation or side-chain modification. bachem.com

The following table illustrates the principle of orthogonality with common protecting groups used in peptide synthesis.

| Protecting Group | Abbreviation | Functionality Protected | Cleavage Conditions | Orthogonal To |

|---|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Amine (α- or side-chain) | Acid (e.g., HCl, TFA) | Fmoc, Cbz, Acm |

| Fluorenylmethyloxycarbonyl | Fmoc | Amine (α- or side-chain) | Base (e.g., Piperidine) | Boc, Cbz, Trt |

| Benzyloxycarbonyl | Cbz / Z | Amine (α- or side-chain) | Catalytic Hydrogenolysis (H₂/Pd) | Boc, Fmoc |

| Acetamidomethyl | Acm | Thiol (Cysteine side-chain) | Iodine (I₂), Hg(II), Ag(I) | Boc, Fmoc, Trt |

| Trityl | Trt | Thiol (Cysteine side-chain) | Mild Acid, Iodine (I₂) | Fmoc, Acm |

Disulfide Bond Dynamics and Redox Responsive Systems Chemistry

Cleavage Mechanisms of Disulfide Linkages

The scission of a disulfide bond is a reductive process, most commonly achieved via thiol-disulfide exchange. This reaction involves the nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bridge, leading to the formation of a new disulfide bond and the release of a new thiol. libretexts.orglibretexts.org This reversible exchange is fundamental to the function of redox-responsive systems.

The cleavage of disulfide bonds within systems derived from Boc-cystamine HCl is typically triggered by specific reducing agents. The choice of agent often depends on whether the response is desired in a biological or a laboratory setting.

Glutathione (B108866) (GSH): This tripeptide is the most abundant non-protein thiol in mammalian cells and is the key endogenous trigger for disulfide cleavage. sci-hub.se The concentration of GSH is significantly different between the extracellular and intracellular environments. The intracellular space (cytosol, mitochondria) maintains a high concentration of GSH (1-10 mM), creating a highly reducing environment. In contrast, the extracellular space has a much lower GSH concentration (~2 µM), which is more oxidizing and favors disulfide bond stability. mdpi.com This concentration gradient is exploited in drug delivery, where a disulfide-linked therapeutic remains intact in circulation but is cleaved to release its payload upon entering a cell. libretexts.orglibretexts.org The reaction proceeds via thiol-disulfide exchange, where two molecules of GSH reduce one disulfide bond, yielding two free thiols and one molecule of oxidized glutathione (GSSG). libretexts.org

Dithiothreitol (B142953) (DTT): DTT is a powerful synthetic reducing agent widely used in laboratory settings to cleave disulfide bonds. libretexts.orgmdpi.com Unlike the monodentate GSH, DTT is a bidentate reducing agent containing two thiol groups. After reducing a disulfide bond, DTT forms a stable intramolecular disulfide bond within a six-membered ring, which makes the reaction highly efficient and effectively irreversible. libretexts.org Researchers frequently use DTT in proof-of-concept studies to simulate the intracellular reducing environment and confirm the redox-responsive behavior of their molecular systems. mdpi.com For example, studies on bioreducible micelles have used 10 mM DTT to trigger the cleavage of cystamine-based linkers, confirming the disassembly of the nanostructure and release of its contents. mdpi.com

| Reductive Agent | Structure | Key Characteristics | Typical Application |

| Glutathione (GSH) | Tripeptide (γ-Glu-Cys-Gly) | Primary endogenous reducing agent; concentration gradient between extracellular and intracellular environments. libretexts.orgmdpi.com | Triggering drug release inside cells. sci-hub.senih.gov |

| Dithiothreitol (DTT) | Small molecule | Potent, dual-thiol reducing agent; forms a stable intramolecular disulfide, driving the reaction to completion. libretexts.org | In vitro validation of redox-responsive systems. mdpi.com |

Disulfide Functionality in Stimuli-Responsive Architectures

The disulfide bond introduced via this compound is a cornerstone of stimuli-responsive design, acting as a "smart" linker that breaks in response to a specific chemical stimulus. This functionality is harnessed to create a variety of advanced materials, particularly in the biomedical field.

These architectures are designed to be stable in oxidizing environments (like the bloodstream) but to disassemble or change conformation in the reducing environment of a cell's interior. mdpi.com This targeted disassembly can trigger the release of an encapsulated drug, activate a fluorescent probe, or break down a gene delivery vector to release its nucleic acid payload. sci-hub.senih.gov

For instance, amphiphilic block copolymers have been synthesized using mono-Boc-cystamine to introduce a disulfide linkage between hydrophilic and hydrophobic blocks. mdpi.comrsc.org These polymers self-assemble into stable micelles or nanoparticles in aqueous solution. When these particles are taken up by cancer cells, which have elevated GSH levels, the disulfide bond is cleaved. mdpi.com This cleavage breaks the polymer backbone, leading to the disassembly of the nanoparticle and the rapid release of a co-encapsulated anticancer drug directly at the site of action. rsc.org Similarly, fluorescent probes have been designed where the fluorescence is quenched by a nearby ferrocene (B1249389) unit; cleavage of the cystamine (B1669676) linker by GSH separates the quencher from the fluorophore, "turning on" the fluorescence and allowing for the imaging of cancer cells. sci-hub.se

| Architecture Type | Role of Disulfide Linker | Trigger | Outcome |

| Bioreducible Micelles | Connects hydrophilic and hydrophobic polymer blocks. mdpi.com | Intracellular GSH / DTT | Micelle disassembly and drug release. mdpi.com |

| Sheddable Nanodaisies | Links polyurethane core to polypeptide shell. rsc.org | Intracellular GSH / Low pH | Shedding of shell and release of doxorubicin (B1662922). rsc.org |

| PET-based Fluorescent Probe | Tethers a ferrocene quencher to a naphthalimide fluorophore. sci-hub.se | Intracellular GSH | Cleavage of linker, separation of quencher, and fluorescence activation. sci-hub.se |

| Dendritic Peptide Bolaamphiphiles | Connects dendritic peptide heads to a fluorocarbon core. nih.gov | Intracellular GSH | Stimuli-responsive release of siRNA payload. nih.gov |

Regioselective Disulfide Formation in Complex Molecular Architectures (e.g., Peptides)

The synthesis of complex molecules containing multiple disulfide bonds, such as many peptide hormones and toxins, presents a significant chemical challenge. researchgate.netiris-biotech.de When a peptide contains four or more cysteine residues, random oxidation of their thiol groups can lead to a large number of incorrect disulfide isomers, only one of which has the correct biological activity. researchgate.net

To overcome this, chemists employ strategies for regioselective disulfide formation, where specific pairs of cysteines are linked in a controlled, stepwise manner. researchgate.netd-nb.info This typically involves using a suite of "orthogonal" thiol protecting groups. An orthogonal set of protecting groups consists of several groups that can each be removed under a unique set of conditions (e.g., acid, base, heavy metals, or reduction) without affecting the others. rsc.orgsigmaaldrich.com For example, in a peptide with four cysteines, one pair might be protected with a trityl (Trt) group (acid-labile), while the other is protected with an acetamidomethyl (Acm) group (removed by iodine). The Trt groups can be removed first and the resulting free thiols oxidized to form the first disulfide bond. Subsequently, the Acm groups are removed and the second disulfide bond is formed. researchgate.netrsc.org

The use of a pre-formed, mono-protected linker like this compound represents an alternative and simplifying strategy. Instead of forming a disulfide bond between two residues already in a peptide chain, this approach installs a complete, intact disulfide unit at a specific location. The mono-Boc protection allows for the directional coupling of the free amine end of this compound to a carboxylic acid on the target molecule (e.g., a polymer or a peptide side chain). mdpi.comrsc.org After this coupling, the Boc group on the other end can be removed to expose a new amine for further conjugation. This method bypasses the need for oxidative folding or complex orthogonal schemes for that specific linkage, ensuring the disulfide bond is placed precisely where intended in the molecular architecture.

Boc Cystamine Hydrochloride in Bioconjugation Methodologies

Design and Synthesis of Cleavable Linkers for Bioconjugates

The defining feature of Boc-cystamine HCl in linker design is its inherent disulfide bond, which can be cleaved under reducing conditions similar to those found inside cells. This property is fundamental to the creation of stimuli-responsive or "cleavable" linkers, particularly for antibody-drug conjugates (ADCs). medchemexpress.combroadpharm.commedchemexpress.com The Boc protecting group on one of the amine terminals allows for regioselective chemical reactions, ensuring that the linker can be built up or attached to a molecule of interest in a controlled manner before the amine is deprotected for subsequent conjugation steps. chemimpex.com

Detailed research findings highlight its application in advanced polymer chemistry. For instance, mono-Boc-cystamine hydrochloride has been used to synthesize specialized chain transfer agents (CTAs) for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.gov In one study, the mono-Boc protected cystamine (B1669676) was conjugated to 4-cyanopentanoic acid dithiobenzoate (a common CTA) or to ACVA (a RAFT initiator) to create agents capable of producing telechelic-block copolymers. nih.gov These copolymers contain a centrally located, cleavable disulfide bond, allowing for the designed fragmentation of the polymer chains in a reducing environment. nih.gov

Another synthetic strategy involves using cystamine dihydrochloride (B599025) as a starting material and reacting it with a Boc-protected amino acid, such as Boc-Gly-ONSu, to form N,N'-Bis(Boc-Gly)cystamine. acs.org This process effectively inserts the cleavable cystamine core into a peptide-like linker structure. The Boc groups can then be removed using trifluoroacetic acid to reveal terminal amine groups, which are then available for conjugation to other molecules, such as proteins or polysaccharides. acs.org These methods demonstrate how Boc-cystamine and its derivatives serve as foundational components for producing sophisticated, cleavable linkers for bioconjugation. rsc.org

Integration into Peptide and Protein Modification Strategies

This compound and related protected cysteine derivatives are integral to modern strategies for modifying peptides and proteins, enabling both the total synthesis of proteins and their site-selective labeling.

Role in Native Chemical Ligation (NCL) Precursor Synthesis

Native Chemical Ligation (NCL) is a powerful technique for synthesizing large peptides and proteins by joining two smaller, unprotected peptide fragments. nih.govgoogle.com The reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue, forming a native amide bond at the ligation site. nih.govnih.gov

The synthesis of the required peptide thioester fragment is challenging, and Boc-based solid-phase peptide synthesis (SPPS) has traditionally been the method of choice because the Boc protecting group strategy is compatible with the chemistries needed to generate the thioester. nih.govnih.gov this compound serves as a valuable building block in this context. It can be incorporated into a peptide sequence during SPPS to introduce a protected amine and a disulfide bond. The Boc group prevents unwanted side reactions at the amine terminus during chain elongation. rsc.org Following synthesis, manipulation of the termini can create the necessary reactive groups for NCL, or the disulfide can be used in further modification steps. The essential requirement for NCL is the thioester at the C-terminus of one fragment and the N-terminal cysteine on the other; Boc chemistry provides a robust route to prepare these precursors. nih.govcsic.esacs.org

Application in Site-Selective Cysteine Bioconjugation

Cysteine is an attractive target for site-selective protein modification due to the high nucleophilicity of its thiol side chain and its relatively low natural abundance on protein surfaces. ucl.ac.uknih.govacs.org This allows for precise attachment of drugs, probes, or other molecules to a specific location on a protein. acs.org

In the development of new bioconjugation methods, protected cysteine derivatives are essential research tools. For example, studies developing novel reagents for N-terminal cysteine modification have used N-Boc protected cysteine methyl ester (Boc-Cys-OMe) as a model substrate. nih.gov Researchers observed that when a mixture of N-protected Boc-Cys-OMe and unprotected L-cysteine ethyl ester was treated with a cyclopropenone-based reagent, the reaction showed high selectivity toward the unprotected 1,2-aminothiol group. nih.gov Similarly, to test the kinetics and efficiency of new vinylheteroarene reagents for cysteine modification, stoichiometric amounts of Boc-Cys-OMe were used as the model thiol substrate, demonstrating reaction completion in as little as 10 minutes. nih.gov These examples show that by temporarily blocking the amine group, Boc-protected cysteine derivatives like Boc-cystamine allow chemists to specifically study and optimize reactions involving the cysteine thiol group, thereby advancing the field of site-selective bioconjugation.

Development of Chemical Tools for Interfacing with Biological Systems

The unique properties of this compound make it a key component in the development of sophisticated chemical tools designed to interact with and probe biological systems. sigmaaldrich.com The presence of the cleavable disulfide bond is particularly useful for creating tools that can be activated or release a cargo in response to the reducing intracellular environment. sigmaaldrich.com

Derivatives such as Fmoc-Cystamine HCl, which is functionally similar but used in a different synthetic scheme, are explicitly described as building blocks for chemical biology tools that are designed for cleavage under reducing conditions. sigmaaldrich.com This principle extends to Boc-cystamine, which is used to construct linkers for various applications. For example, bis(glycyl)cystamine linkers, synthesized using a Boc-protected intermediate, have been used to conjugate polysaccharides to tetanus toxoid, creating potential vaccine components. acs.org

Furthermore, Boc-cystamine is incorporated into more complex multifunctional reagents. It can serve as a core building block for click chemistry reagents, such as Boc-Cystamine-Poc, which combines the cleavable disulfide element with a group ready for click reactions. medchemexpress.com This modularity allows researchers to construct complex molecular probes and drug delivery systems. By using this compound, scientists can install a selectively cleavable unit into a larger molecular architecture, enabling the creation of tools that can perform specific functions, such as targeted drug release or the activation of a fluorescent probe, upon entering a cell. chemimpex.comsigmaaldrich.com

Applications in Polymer Synthesis and Materials Science

Functionalization of Polymeric Backbones using Boc-Cystamine Derivatives

The strategic incorporation of Boc-cystamine allows for the introduction of disulfide linkages onto polymer backbones. This functionalization is a key step toward creating polymers with advanced capabilities. The protected amine group ensures that the cystamine (B1669676) moiety can be coupled to polymers with reactive groups like carboxylic acids without unintended side reactions. Following incorporation, the Boc group can be easily removed under acidic conditions to yield a primary amine, which can be used for further conjugation, while the disulfide bond remains intact, ready to act as a responsive linker.

A prominent application of Boc-cystamine is in the synthesis of bioreducible block copolymers, such as those involving poly(ethylene glycol) (PEG). These copolymers are of significant interest, particularly in biomedical applications. The synthesis typically involves the reaction of a polymer end-functionalized with a carboxylic acid, such as HOOC-PEG-COOH, with mono-Boc-cystamine. researchgate.net The coupling is often facilitated by a carbodiimide (B86325) activating agent like N,N'-dicyclohexylcarbodiimide (DCC). researchgate.net

In a representative synthesis, HOOC-PEG-COOH is reacted with mono-Boc-cystamine in an anhydrous solvent like dichloromethane (B109758). The DCC promotes the formation of an amide bond between the carboxylic acid groups of PEG and the free amine of mono-Boc-cystamine, resulting in a PEG backbone with Boc-protected cystamine units at its termini (Boc-ss-PEG-ss-Boc). researchgate.net The Boc protecting groups can then be removed using an acid, such as trifluoroacetic acid (TFA), to expose the terminal primary amines, yielding a disulfide-containing polymer (NH₂-ss-PEG-ss-NH₂) ready for further modification or application. researchgate.net The degree of conjugation can be precisely determined using techniques like ¹H NMR spectroscopy. researchgate.net

Table 1: Synthesis of α,ω-(Mono-Boc-cystamine)-modified PEG This table summarizes the reactants and conditions for a typical synthesis of a disulfide-containing PEG copolymer.

| Parameter | Details | Source |

|---|---|---|

| Polymer Backbone | α,ω-Carboxylic-modified PEG (HOOC-PEG-COOH) | researchgate.net |

| Functionalizing Agent | Mono-Boc-cystamine | researchgate.net |

| Coupling Agent | N,N'-Dicyclohexylcarbodiimide (DCC) | researchgate.net |

| Solvent | Anhydrous Dichloromethane | researchgate.net |

| Reaction Conditions | Room temperature, 24 hours | researchgate.net |

| Product | α,ω-(Mono-Boc-cystamine)-modified PEG (Boc-ss-PEG-ss-Boc) | researchgate.net |

| Deprotection Agent | Trifluoroacetic Acid (TFA) | researchgate.net |

| Final Product | α,ω-Cystamine-modified PEG (NH₂-ss-PEG-ss-NH₂) | researchgate.net |

The thiol-ene reaction is a highly efficient "click" chemistry method used for polymer modification due to its high yields and insensitivity to many solvents and conditions. umd.edu While Boc-cystamine itself contains a disulfide bond rather than a free thiol, it serves as a stable precursor to the reactive thiol species required for this reaction. To be used in a thiol-ene system, the disulfide bond in Boc-cystamine must first be reduced to yield two molecules of the corresponding thiol, N-Boc-cysteamine. This conversion makes the functionality of Boc-cystamine accessible to thiol-ene chemistry.

Once N-Boc-cysteamine is generated, its thiol group can readily react with a polymer containing "ene" (alkene) functionalities, such as the vinyl groups in poly(1,2-butadiene) (PB) blocks of copolymers like poly(styrene)-block-poly(1,2-butadiene) (PS/PB). umd.eduacs.org This photochemical reaction, often initiated by a photoinitiator under UV light, grafts the Boc-cysteamine moiety onto the polymer backbone. acs.org Research has shown that the ratio of thiol to ene is a critical parameter. Low ratios can lead to an increase in the polydispersity index (PDI) and even cause gelation of the polymer, whereas a significant excess of the thiol (e.g., 10-fold) can achieve high degrees of functionalization (60-90%) while maintaining control over the polymer architecture. umd.eduacs.org This modification significantly alters the material's properties, for instance by increasing the glass transition temperature (Tg) of the modified polymer block by 30–60 °C. umd.edu

Table 2: Influence of Thiol:Ene Ratio on Polymer Modification This table details research findings on the effect of reactant stoichiometry in the thiol-ene modification of a PS/PB block copolymer using Boc-cysteamine.

| Thiol:Ene Ratio | Resulting Polydispersity Index (PDI) | Degree of Functionalization | Observations | Source |

|---|---|---|---|---|

| 1:1 (Equimolar) | Gelation | N/A | Induced cross-linking and gelation of the polymer. | umd.edu |

| 5:1 | 1.41 | Moderate | Increased PDI, indicating some cross-linking. | umd.edu |

Synthesis of Disulfide-Containing Copolymers (e.g., PEG Conjugates)

Engineering of Stimuli-Responsive Polymeric Architectures

The disulfide bond introduced into polymers via Boc-cystamine is the key to engineering stimuli-responsive architectures. This bond is stable under normal physiological conditions but is susceptible to cleavage in a reducing environment. researchgate.net The intracellular environment of cells, and particularly tumor cells, has a significantly higher concentration of reducing agents like glutathione (B108866) (GSH) compared to the extracellular space. researchgate.netmdpi.com This differential provides a specific trigger for changing a polymer's structure.

Amphiphilic block copolymers containing disulfide linkages, such as Chol-ss-PEG-ss-Chol synthesized from a cystamine-modified PEG, can self-assemble in aqueous solutions to form nanosized structures like micelles. researchgate.net In this architecture, the disulfide bonds act as triggers. When these micelles encounter a reducing environment, the disulfide bonds are cleaved. This cleavage breaks the covalent link between the polymer blocks, leading to the disassembly of the micellar structure. researchgate.net This designed instability is a powerful tool for creating "smart" materials that can alter their physical form in response to a specific biological cue. researchgate.net

Advanced Polymeric Materials for Controlled Chemical Release (material science aspect)

The ability to engineer stimuli-responsive polymeric architectures directly leads to their application as advanced materials for controlled chemical release. researchgate.net The bioreducible micelles formed from disulfide-containing copolymers are a prime example of such a material. researchgate.net These self-assembled nanostructures can encapsulate therapeutic agents, such as the anticancer drug doxorubicin (B1662922) (DOX), within their hydrophobic core. researchgate.net

The material is designed for stability during circulation in the bloodstream, where the reducing agent concentration is low. mdpi.com Upon reaching a target site with a high reducing potential, such as a solid tumor, the disulfide linkages within the polymer are cleaved. researchgate.net This cleavage causes the micelle to break apart, triggering the rapid release of the encapsulated payload directly at the target site. researchgate.net Studies have demonstrated that the release of an encapsulated drug from these disulfide-linked micelles is significantly enhanced in the presence of reducing agents like dithiothreitol (B142953) (DTT), which mimics the intracellular environment. researchgate.net This redox-responsive behavior allows for the creation of sophisticated delivery systems that can release their contents in a controlled and targeted manner, a key goal in advanced materials science for therapeutic applications.

Mechanistic and Kinetic Investigations

Reaction Mechanism Elucidation for Boc-Cystamine Transformations (e.g., Deprotection, Conjugation)

The transformations of Boc-cystamine, primarily its deprotection and subsequent conjugation, are governed by well-understood reaction mechanisms fundamental to peptide synthesis and bioconjugation.

Deprotection of the Boc Group The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. Its removal from Boc-cystamine is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). commonorganicchemistry.comcommonorganicchemistry.compnas.org The mechanism proceeds through a series of defined steps:

Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group's carbamate (B1207046) by the acid. commonorganicchemistry.comcommonorganicchemistry.com

Formation of a Carbamic Acid: Following protonation, the molecule undergoes a unimolecular decomposition. This involves the loss of the stable tert-butyl cation, which results in the formation of an unstable carbamic acid intermediate. commonorganicchemistry.comcommonorganicchemistry.com

Decarboxylation: The carbamic acid rapidly decarboxylates, releasing carbon dioxide gas. commonorganicchemistry.comcommonorganicchemistry.com

Formation of the Free Amine Salt: The resulting free amine of the cystamine (B1669676) molecule is then protonated by the excess acid in the reaction medium, yielding the corresponding ammonium (B1175870) salt (e.g., hydrochloride or trifluoroacetate (B77799) salt). commonorganicchemistry.comcommonorganicchemistry.com This final molecule, cystamine, possesses a reactive primary amine and a disulfide bond that can be cleaved to reveal two thiol groups for conjugation.

Mechanism of Conjugation Once deprotected to cystamine and reduced to its thiol form (cysteamine), the molecule's primary utility lies in conjugation reactions. The key reactive site for these conjugations is the sulfhydryl (thiol) group. nih.gov Under physiological or near-neutral pH, the thiol group can be deprotonated to the more nucleophilic thiolate anion. nih.gov The general mechanism involves the nucleophilic attack of this thiolate on an activated electrophile to form a stable covalent bond. nih.gov

Common conjugation reaction pathways include:

Michael Addition: The thiolate acts as a nucleophile in a conjugate addition reaction with α,β-unsaturated carbonyl compounds, such as maleimides or activated acrylates. nih.gov

S-Alkylation: The thiolate can displace a leaving group in an S-alkylation reaction with alkyl halides (e.g., iodoacetamides). nih.gov

S-Arylation: Reaction with activated heteroaromatic compounds can also occur, leading to S-arylation. nih.gov

The efficiency and pathway of the conjugation are heavily influenced by the electrophilicity of the conjugation partner. nih.gov

Kinetic Profiling of Conjugation Reactions and Protecting Group Manipulations

The rate at which Boc-cystamine's derivatives undergo conjugation is critical for their application, particularly in bioconjugation where reactions must proceed efficiently under mild conditions. Kinetic studies often use N-Boc protected cysteine derivatives as a model system to quantify these rates. Fast cysteine bioconjugation is generally characterized by second-order rate constants (k₂) greater than 10 M⁻¹s⁻¹. nih.gov

Research has provided detailed kinetic data for the conjugation of Boc-protected cysteine and the deprotected analogue, cysteamine (B1669678), with various electrophiles. For instance, the reaction of N-Boc-Cys-OMe with different vinylheteroarenes demonstrates how the electrophilicity of the reagent impacts reaction speed.

| Vinylheteroarene Compound | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Time for >95% Conversion (10 mM) |

|---|---|---|

| Vinylpyrimidine (2) | 0.375 | 20 minutes |

| Vinyltriazine (3) | 3.10 | 10 minutes |

The kinetics of these reactions are also highly dependent on pH. Studies on the reaction of vinylpyrimidine with Boc-Cys-OMe showed second-order rate constants of 0.510, 0.636, and 0.851 M⁻¹s⁻¹ at pH 7, 6, and 5, respectively, suggesting a general base catalysis mechanism. rsc.org

The deprotected form, cysteamine, exhibits exceptionally rapid conjugation kinetics, especially at slightly alkaline pH where the thiolate concentration is higher. The reaction with N-acyl intramolecular Baylis-Hillman (IBH) adducts proceeds quantitatively within minutes under physiological conditions. nih.gov

| pH | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Time for Quantitative Conversion |

|---|---|---|

| 6.0 | 100 | 45 minutes |

| 7.0 | 1700 | 5 minutes |

| 7.5 | 3100 | Not specified |

| 8.0 | 7600 | 2 minutes |

These high rate constants are substantially greater than those reported for other 1,2-aminothiol derivatization methods, highlighting the efficiency of these specific conjugation pathways. nih.gov

Computational Approaches in Reaction Pathway Analysis

Computational chemistry provides powerful tools for elucidating the complex reaction pathways and energetics of transformations involving molecules like Boc-cystamine and its derivatives. These approaches allow researchers to predict reactivity, understand transition states, and rationalize experimental observations at a molecular level.

Key computational methods employed in this field include:

Density Functional Theory (DFT): DFT is widely used for geometry optimization of reactants, intermediates, and transition states, as well as for calculating their single-point energies. acs.org

Solvent Models: To accurately simulate reactions in solution, implicit solvent models like the SMD (Solvent Model based on Density) model are incorporated into calculations to account for the effect of the solvent on the reaction energetics and geometry. acs.org

Intrinsic Reaction Coordinate (IRC) Analysis: The IRC method is used to map the minimum energy path connecting a transition state to its corresponding reactants and products. acs.org This verifies that a calculated transition state correctly links the intended species along the reaction coordinate.

A notable example of the predictive power of these methods is the computational analysis of Michael acceptors for cysteine conjugation. In one study, a carbonylacrylate was computationally predicted to be over six million times more reactive than a related alkene containing two amide functionalities. nih.gov This prediction was subsequently validated by experiments which showed that the reaction of a protected cysteine (N-Boc-Cys-OMe) with the carbonylacrylate resulted in 99% yield of the conjugate in just two minutes. nih.gov Such studies highlight the crucial role of computational analysis in guiding the rational design of new, highly efficient reagents for bioconjugation.

Advanced Analytical Characterization Techniques in Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of Boc-cystamine HCl, providing detailed information about its constituent atoms and their chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are primary tools for confirming the structure of this compound. In ¹H NMR, the chemical shifts and multiplicity of the proton signals provide a map of the molecule's hydrogen atoms. For instance, the protons of the tert-butyloxycarbonyl (Boc) protecting group typically appear as a singlet around 1.44 ppm. mdpi.com The methylene (B1212753) protons adjacent to the amine and disulfide bonds exhibit distinct signals, often as triplets or multiplets, due to spin-spin coupling with neighboring protons. mdpi.com For example, in a study synthesizing a mono-Boc-cystamine, the proton spectral characteristics included a singlet at 5.03 ppm for the -NH proton, a doublet at 3.44 ppm for the NHCH₂ protons, a triplet at 3.01 ppm for the -CH₂NH₂ protons, and a doublet at 2.78 ppm for the -CH₂SSCH₂- protons. mdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum will show characteristic peaks for the carbonyl carbon and the quaternary carbon of the Boc group, as well as for the methylene carbons of the cystamine (B1669676) backbone. sci-hub.se

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. Key absorption bands include the N-H stretching vibration, typically observed around 3447 cm⁻¹, and the C=O stretching of the carbamate (B1207046) group, which appears in the region of 1718-1642 cm⁻¹. sci-hub.se The C-H stretching vibrations of the alkyl groups are also readily identifiable. sci-hub.se

Ultraviolet-Visible (UV-Vis) Spectroscopy: While the core structure of this compound does not have a strong chromophore for UV-Vis absorption in the near-UV and visible regions, this technique becomes crucial when this compound is conjugated to other molecules, such as porphyrins or graphene oxide. researchgate.netcas.cz For instance, the UV-Vis spectrum of cystamine itself shows a characteristic absorption peak. researchgate.net When conjugated, changes in the absorption spectra can confirm successful conjugation and provide information about the electronic interactions between the two moieties.

Chromatographic Techniques for Purity and Molecular Weight Determination

Chromatographic methods are essential for assessing the purity of this compound and, in the context of polymers derived from it, for determining molecular weight.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of this compound. chemimpex.com Reversed-phase HPLC (RP-HPLC) is commonly employed, where the compound is separated based on its hydrophobicity. nih.gov A single, sharp peak in the chromatogram indicates a high degree of purity. csic.es HPLC can also be used to monitor the progress of reactions involving this compound. thno.org In some applications, ion-pairing agents are added to the mobile phase to improve the retention and separation of charged analytes like cystamine and its derivatives. nih.gov

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitatively assessing the purity of a sample and for monitoring reaction progress. The compound is spotted on a silica (B1680970) gel plate and developed with an appropriate solvent system. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is characteristic of the compound in a given solvent system. A single spot on the TLC plate is indicative of a pure compound.

Gel Permeation Chromatography (GPC): GPC, also known as size-exclusion chromatography, is primarily used to determine the molecular weight and molecular weight distribution of polymers. mdpi.com While not directly applicable to the small molecule this compound itself, it is a critical tool for characterizing polymers that have been synthesized using this compound as a functional monomer or initiator.

| Technique | Application for this compound | Typical Information Obtained |

| ¹H NMR | Structural confirmation | Chemical shift, integration, multiplicity of protons |

| ¹³C NMR | Structural confirmation | Chemical shifts of carbon atoms |

| IR | Functional group identification | Presence of N-H, C=O, C-H bonds |

| UV-Vis | Analysis of conjugates | Electronic transitions, confirmation of conjugation |

| HPLC | Purity assessment | Retention time, peak area (purity) |

| TLC | Purity assessment, reaction monitoring | Rf value, number of components |

| GPC | Molecular weight of derived polymers | Molecular weight distribution |

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is a highly sensitive technique used to confirm the molecular weight of this compound and to gain further structural information.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the ionized molecule. csic.esrsc.org This accuracy allows for the determination of the elemental composition of the molecule, providing unambiguous confirmation of its identity. csic.es The calculated mass for the protonated molecule [M+H]⁺ of a related compound, for example, was found to be in close agreement with the experimentally determined value, confirming its structure. csic.es

Surface Analysis Techniques for Immobilized Systems

When this compound is used to functionalize surfaces, specialized techniques are required to characterize the resulting immobilized layer.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on a surface. nist.govacs.org When this compound is immobilized on a substrate, XPS can be used to detect the presence of nitrogen (from the amine and amide groups) and sulfur (from the disulfide bond), confirming the successful attachment of the molecule. acs.org The high-resolution spectra of these elements can also provide information about their chemical environment. acs.org

Ellipsometry: Ellipsometry is an optical technique used to measure the thickness and refractive index of thin films. nist.govacs.org After immobilizing this compound or its derivatives on a surface, ellipsometry can be used to determine the thickness of the resulting molecular layer. nist.govacs.org This provides a quantitative measure of the amount of material that has been attached to the surface. nist.gov

| Technique | Application for Immobilized this compound | Typical Information Obtained |

| XPS | Elemental and chemical state analysis of the surface | Presence of N, S; chemical bonding states |

| Ellipsometry | Measurement of film thickness | Thickness of the immobilized layer |

Supramolecular Chemistry and Self Assembly

Role as a Building Block in Supramolecular Assemblies

Boc-cystamine HCl serves as a versatile building block in the construction of a variety of supramolecular structures. chemimpex.com Its utility stems from the presence of the Boc protecting group and the disulfide bond, which can be cleaved under specific conditions. wikipedia.org This allows for a two-stage approach to creating complex assemblies: initial formation of a structure directed by the properties of the Boc-protected molecule, followed by a transformation or disassembly triggered by the cleavage of the disulfide bond or removal of the Boc group.

One key application is in the formation of bioreducible micelles. For instance, α,ω-(Mono-Boc-cystamine)-modified polyethylene (B3416737) glycol (PEG) has been used as a precursor to synthesize amphiphilic copolymers. mdpi.com These copolymers, such as a Cholesteryl-ss-PEG-ss-Cholesteryl conjugate, can self-assemble into micelles in an aqueous solution. The Boc-cystamine provides the disulfide linkage that is crucial for the stimuli-responsive nature of these assemblies. mdpi.com The resulting micelles can encapsulate other molecules and are designed to release their cargo in a reducing environment, such as that found inside cells, due to the cleavage of the disulfide bond. mdpi.com

The self-assembly process is often driven by secondary structures inherent to the molecules involved. Polypept(o)ides, which combine features of polypeptides and other synthetic polymers, demonstrate how secondary structures like α-helices and β-sheets can direct the self-assembly process into specific morphologies, such as spherical or worm-like micelles. acs.org The incorporation of cystamine-derived units within these polymers allows for core cross-linking through disulfide bond formation, stabilizing the assembled structures. acs.org

The ability to functionalize Boc-cystamine further expands its role as a supramolecular building block. For example, propargyl-derivatized Boc-protected cystamine (B1669676) is suitable for "click chemistry," a set of powerful and reliable reactions for joining molecules together. iris-biotech.de This opens up possibilities for creating even more complex and functionalized supramolecular systems.

The following table summarizes examples of supramolecular assemblies utilizing Boc-cystamine derivatives:

| Assembly Type | Boc-Cystamine Derivative | Self-Assembly Driving Force | Resulting Morphology | Key Feature | Reference |

| Bioreducible Micelles | α,ω-(Mono-Boc-cystamine)-modified PEG | Amphiphilicity | Spherical Micelles | Redox-responsive release | mdpi.com |

| Core Cross-linked Micelles | Polysarcosine-block-poly(S-ethylsulfonyl-l-cysteine) | Secondary Structure (β-sheets) | Worm-like Micelles | Morphological control | acs.org |

| Functionalized Vesicles | Propargyl-derivatized Boc-cystamine | Click Chemistry compatibility | Vesicles | Targeted drug delivery | iris-biotech.de |

Design of Host-Guest Systems Incorporating Boc-Cystamine Motifs

Host-guest chemistry, a cornerstone of supramolecular chemistry, involves the complexation of a smaller "guest" molecule within a larger "host" molecule. nih.gov While direct research on this compound as a primary component in traditional host-guest systems is not extensively documented in the provided results, its derivatives and related principles are relevant. The functional groups within Boc-cystamine can be exploited to create systems that recognize and bind to specific guests.

The core concept often involves creating a binding cavity or a responsive surface. For example, cyclodextrins, which are common host molecules, have been functionalized with cysteine to enhance their properties and create a synergistic effect for guest binding. researchgate.net Although not Boc-cystamine itself, this demonstrates the principle of using amino acid-like structures with thiol groups to modify host molecules. The Boc-protecting group in Boc-cystamine offers a handle for selectively modifying a potential host molecule, allowing for precise control over the final structure and its guest-binding properties. cymitquimica.com

The design of such systems can be guided by computational methods to predict the binding thermodynamics between the host and guest. nih.gov The disulfide bond in the cystamine motif introduces a potential for redox-controlled guest binding and release. A host molecule incorporating a Boc-cystamine derivative could be designed to change its conformation upon cleavage of the disulfide bond, thereby releasing a bound guest.

The development of chiral host systems is another area where Boc-cystamine derivatives could be applied. For instance, pillar rsc.orgarenes modified with L-alanine have been used to create biomimetic, chiral-driven ion gates. nih.gov The synthesis of these complex hosts involves the use of Boc-protected amino acids. This highlights a strategy where Boc-cystamine could be incorporated into macrocyclic structures to create redox-responsive chiral hosts.

| Host-Guest System Concept | Potential Role of Boc-Cystamine Motif | Design Principle | Potential Application | Relevant Principle Reference |

| Redox-Responsive Host | Incorporation into a macrocyclic host structure | Disulfide bond cleavage induces conformational change, releasing the guest. | Controlled release of drugs or signaling molecules. | mdpi.com |

| Functionalized Cyclodextrins | Covalent attachment to the cyclodextrin (B1172386) rim. | Enhances solubility and binding affinity for specific guests. | Improved drug formulation and delivery. | researchgate.net |

| Chiral Recognition | Part of a chiral macrocycle. | Creates a chiral binding pocket for enantioselective recognition. | Chiral separation and sensing. | nih.gov |

Self-Assembly Principles in Functional Chemical Architectures

The self-assembly of molecules into well-defined, functional architectures is a powerful bottom-up approach to creating novel materials. cnr.it Boc-cystamine and its derivatives are instrumental in this area due to the interplay of non-covalent interactions and reversible covalent chemistry, particularly involving the disulfide bond. researchgate.net

The principles governing the self-assembly of systems containing Boc-cystamine motifs are multifaceted:

Secondary Structure-Driven Assembly : As seen in polypept(o)ides, the inherent tendency of peptide segments to form secondary structures like β-sheets can direct the self-assembly into specific, non-spherical shapes like worm-like micelles. acs.org The Boc-protecting group can influence the solubility and packing of the polymer chains, further guiding the assembly process.

Redox-Controlled Assembly/Disassembly : The disulfide bond is a key functional element that allows for dynamic control over the assembled structure. In a non-reducing environment, the disulfide bond acts as a stable cross-linker, maintaining the integrity of the assembly. rsc.org In the presence of a reducing agent like glutathione (B108866) (GSH), which is abundant inside cells, the disulfide bond is cleaved, leading to the disassembly of the structure. mdpi.com This principle is fundamental to the design of drug delivery systems that release their payload in response to the intracellular environment. mdpi.com

Hierarchical Self-Assembly : Simple building blocks can first form primary structures, which then assemble into larger, more complex architectures. Peptides, for example, can be designed to undergo chemical reactions that trigger their self-assembly into nanostructures. nih.gov The Boc group can be used to temporarily mask reactive sites, allowing for controlled, stepwise assembly. researchgate.net

Solvent-Induced Assembly : The composition of the solvent can be a critical factor in determining the final morphology of the self-assembled structures. By varying the ratio of a good solvent to a bad solvent, the aggregation process of Boc-protected peptides can be controlled to form different architectures, such as spheres or plates. cnr.it

These principles allow for the creation of sophisticated functional systems. For example, the self-assembly of block polypeptides can be controlled by the design of the different blocks, leading to structures like nanodroplets or bilayer vesicles with potential applications in drug delivery and hydrogel formation. rsc.org

The table below details research findings related to these self-assembly principles:

| Principle | System Studied | Experimental Observation | Significance | Reference |

| Redox-Controlled Disassembly | Chol-ss-PEG-ss-Chol micelles | Micelles aggregated and released encapsulated doxorubicin (B1662922) in the presence of a reducing agent (DTT). | Demonstrates a mechanism for intracellular drug release. | mdpi.com |

| Secondary Structure-Driven Morphology | pSar-b-p(l)Cys copolypept(o)ides | Formation of worm-like micelles driven by antiparallel β-sheet formation. | Enables control over the shape of self-assembled nanostructures. | acs.org |

| Chemically Fueled Self-Assembly | Dibenzoyl-(l)-cystine | A chemical fuel (methyl iodide) converts the precursor into a self-assembling gelator. | Creates out-of-equilibrium materials with transient structures. | nih.gov |

| Solvent-Tuned Architectures | Boc-protected diphenylalanine | Changing acetonitrile/water composition altered morphology from spheres to plates. | Provides a simple method to control the final architecture of the assembly. | cnr.it |

Emerging Research Avenues and Future Perspectives

Development of Greener Synthetic Pathways for Boc-Cystamine Hydrochloride

The traditional synthesis of mono-Boc-cystamine involves the reaction of cystamine (B1669676) dihydrochloride (B599025) with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in organic solvents like methanol (B129727), often requiring a significant excess of a base such as triethylamine (B128534) and extensive purification using solvent-based extraction. sci-hub.se While effective, this method presents environmental and efficiency challenges. Emerging research is now focusing on greener alternatives that prioritize sustainability by reducing solvent use, minimizing waste, and employing more benign reagents.

Key strategies for developing greener synthetic pathways include:

Aqueous Media Synthesis: A significant advancement in green chemistry is the use of water as a reaction solvent. semanticscholar.orgresearchgate.net Research has demonstrated that catalyst-free N-tert-butyloxycarbonylation of amines can be achieved chemoselectively in water, often at elevated temperatures. organic-chemistry.org This approach eliminates the need for volatile organic solvents, simplifies workup procedures, and reduces the generation of toxic waste. Applying this water-mediated, catalyst-free method to cystamine could dramatically improve the environmental footprint of Boc-cystamine HCl production. semanticscholar.org

Phase-Transfer Catalysis (PTC): PTC offers a powerful method for reacting water-insoluble or partially soluble reagents with aqueous-soluble ones. cdnsciencepub.com In the context of Boc-cystamine synthesis, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can facilitate the reaction between cystamine and Boc₂O in a biphasic system (e.g., water-dichloromethane). cdnsciencepub.comlittleflowercollege.edu.in This technique can increase reaction rates, improve yields, and allow for the use of more environmentally friendly solvent systems. tandfonline.com

Alternative Catalysts and Reagents: The standard Boc protection often uses 4-(dimethylamino)pyridine (DMAP) as a catalyst, which is effective but toxic. Research into milder and more recyclable catalysts is a key green objective. Lewis acids like bismuth(III) chloride (BiCl₃) and zinc acetate (B1210297) (Zn(OAc)₂) have been shown to be efficient catalysts for Boc protection. tandfonline.comresearchgate.net Furthermore, exploring alternative, more atom-economical Boc-donating reagents beyond Boc₂O is another area of interest.

The table below summarizes a comparison between conventional and potential greener synthetic approaches.

| Feature | Conventional Synthesis | Greener Synthetic Approaches |

| Solvent | Methanol, Dichloromethane (B109758) | Water, Biphasic Systems |

| Catalyst | Triethylamine (base), DMAP | Catalyst-free (in water), Phase-Transfer Catalysts, Recyclable Lewis Acids |

| Workup | Multi-step solvent extraction | Simplified extraction, reduced solvent use |

| Byproducts | Triethylammonium salts, excess base | Fewer toxic byproducts, easier separation |

| Sustainability | High organic solvent consumption, potential for toxic waste | Reduced VOCs, improved atom economy, alignment with green chemistry principles |

Exploration of Novel Reaction Chemistries and Applications

Beyond its traditional role, the unique reactivity of Boc-cystamine's disulfide bond is being harnessed in novel chemical transformations and applications. Research is moving from simple redox cleavage to more complex, controlled reactions.

Catalytic Disulfide Exchange and Polymerization: The disulfide bond is not merely a cleavable linker but a dynamic covalent bond. This property is central to the field of dynamic covalent chemistry. Recent advancements have focused on the organocatalytic ring-opening polymerization of disulfide-containing monomers. chemrxiv.orgacs.orgosti.gov While Boc-cystamine itself is not a monomer for polymerization, its derivatives can be incorporated into polymer backbones. The disulfide bond can then participate in catalytically controlled thiol-disulfide exchange reactions, which are fundamental to creating dynamic materials like vitrimers and self-healing polymers. libretexts.org

Visible-Light Induced Reactions: Photochemical methods offer precise spatiotemporal control over chemical reactions. Research has shown that disulfide bonds can participate in visible-light-induced tandem cyclization reactions, providing metal-free conditions for creating complex heterocyclic structures. mdpi.com Exploring the photoreactivity of Boc-cystamine and its derivatives could lead to novel methods for material functionalization and drug release triggered by light.

Cyanylation for Protein Analysis: A novel methodology for mapping disulfide bonds in proteins involves partial reduction followed by immediate cyanylation of the nascent sulfhydryl groups. researchgate.net While this application uses the cleaved disulfide, it points to a more complex chemical utility for disulfide-containing reagents like Boc-cystamine in advanced proteomics and diagnostics.

These novel chemistries are expanding the toolkit available to chemists, enabling applications in areas such as targeted chemical proteomics, advanced polymer synthesis, and photo-controlled systems. researchgate.neturv.cat

Integration into Multi-functional Advanced Materials

The dual functionality of this compound makes it an ideal building block for creating advanced materials that possess multiple, often stimuli-responsive, properties. Its integration allows for the design of materials that can sense, heal, and deliver therapeutic agents.

Self-Healing Vitrimers and Polymers: Vitrimers are a class of polymers that bridge the gap between thermoplastics and thermosets, exhibiting properties like reprocessability and self-healing. This behavior is often enabled by dynamic covalent bonds, with disulfide exchange being a prominent mechanism. mdpi.comrsc.org Cystamine, the core of Boc-cystamine, is increasingly used as a bio-based hardener in epoxy vitrimers. urv.catmdpi.comacs.org These materials can be healed by applying heat, which activates the disulfide metathesis reaction, allowing the polymer network to rearrange and repair damage. rsc.orgmdpi.com

Dual-Responsive Hydrogels: Smart hydrogels that respond to multiple stimuli are highly sought after for controlled drug delivery and tissue engineering. nih.govmdpi.com Boc-cystamine derivatives can be incorporated into hydrogel networks to impart redox sensitivity. For instance, hydrogels have been developed using N,N'-bis(acryloyl)cystamine (a cystamine derivative) as a cross-linker, creating a network that degrades in a reducing environment (like that inside a cell). nih.gov When combined with thermo-responsive polymers, this results in a dual-stimuli-responsive material that can release a drug in response to both temperature and redox potential changes. nih.govbeilstein-journals.org

Theranostic Nanoparticles: The concept of theranostics involves combining diagnostic and therapeutic capabilities into a single agent. Boc-cystamine is a valuable linker for constructing such systems. For example, a fluorescent dye (for imaging) and a drug can be conjugated to a nanocarrier using linkers derived from Boc-cystamine. The disulfide bond ensures that the drug remains attached until it reaches the target cell, where the high concentration of glutathione (B108866) triggers cleavage and drug release, which can be monitored by changes in fluorescence. sci-hub.serhhz.net

The table below details the role of Boc-cystamine's functional groups in creating these advanced materials.

| Material Type | Functionality 1 (Disulfide Bond) | Functionality 2 (Boc-Protected Amine) | Resulting Property |

| Self-Healing Vitrimers | Provides dynamic covalent bonds for network rearrangement (healing). mdpi.com | Acts as a reactive handle for polymerization into the epoxy or polyurethane matrix. rsc.org | Material can be thermally reprocessed and can repair damage. |